molecular formula C16H18O4S B3053116 1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene CAS No. 5107-52-8

1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene

Cat. No.: B3053116
CAS No.: 5107-52-8
M. Wt: 306.4 g/mol
InChI Key: UOKUSZMAOBRGNL-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, an ethoxysulfonyl linkage, and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Friedel-Crafts acylation followed by sulfonation and subsequent etherification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxysulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-13-3-9-16(10-4-13)21(17,18)20-12-11-14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKUSZMAOBRGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965352
Record name 2-(4-Methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-52-8
Record name NSC142249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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